2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one

概述

描述

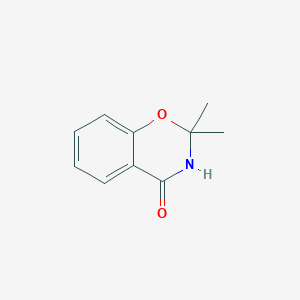

2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a heterocyclic compound with the molecular formula C10H11NO2 It is characterized by a benzoxazine ring structure, which is a fused bicyclic system containing both oxygen and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the reaction of salicylamide with formaldehyde and formic acid. The process can be summarized in the following steps:

Formation of Hydroxymethyl Intermediate: Salicylamide is reacted with a 1:1 mixture of 37% aqueous formaldehyde and formic acid to form a hydroxymethyl intermediate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include considerations for reaction efficiency, yield, and purity, as well as the use of industrial-grade reagents and equipment.

化学反应分析

Nucleophilic Ring-Opening Reactions

The lactam ring in 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one undergoes nucleophilic attack, particularly at the carbonyl carbon, to generate heterocyclic or open-chain derivatives. For example:

-

Amines : Reaction with primary or secondary amines leads to ring opening, forming substituted anthranilamide derivatives.

-

Alcohols : In acidic or basic conditions, alcohols facilitate ring cleavage, producing esterified intermediates that can cyclize into fused heterocycles.

Alkylation and Acylation

The amide nitrogen in the benzoxazine core is susceptible to alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives.

-

Acylation : Reaction with acyl chlorides or isocyanates introduces acyl or urea groups at the nitrogen position. For instance, phenyl isocyanates form 4-phenylureido-substituted analogues .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization of the aromatic ring:

-

Suzuki-Miyaura Coupling : Using arylboronic acids and Pd(PPh₃)₄, biaryl derivatives are synthesized, expanding the compound’s utility in drug discovery.

Solvent-Dependent Reactivity

While specific data for this compound is limited, analogous benzoxazines exhibit solvent-controlled outcomes. For example:

-

In DMSO/KOH , cyclization favors seven-membered rings (e.g., 1,4-benzoxazepinones).

-

In MeCN/KOH , six-membered 2-vinyl-1,3-benzoxazinones dominate .

Mechanistic Insights

-

Ring-Opening : Base-mediated deprotonation enhances nucleophilic attack at the carbonyl, destabilizing the lactam ring.

-

Cyclization Pathways : Solvent polarity and temperature influence transition states, favoring either six- or seven-membered ring formation .

This reactivity profile underscores the compound’s value in synthesizing pharmacologically active molecules and complex heterocycles. Further studies exploring its catalytic asymmetric reactions or photochemical transformations could expand its synthetic applications.

科学研究应用

Medicinal Chemistry

2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has been investigated for its pharmacological properties. Its structural similarity to other benzoxazines suggests potential applications in drug development.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of benzoxazine derivatives. The findings indicated that modifications to the benzoxazine structure could enhance cytotoxic effects against various cancer cell lines. The specific role of this compound was noted for its ability to induce apoptosis in tumor cells through the activation of caspase pathways .

Agricultural Applications

This compound has also shown promise in agricultural science as a biopesticide due to its phytotoxic properties.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists demonstrated that derivatives of benzoxazines exhibit herbicidal activity. In controlled experiments, this compound was effective against several weed species without harming crops. The mechanism was attributed to the disruption of photosynthesis in target plants .

Material Science

The unique chemical structure of this compound lends itself to applications in material science.

Case Study: Polymer Development

A study highlighted the use of this compound as a monomer in polymer synthesis. Researchers found that incorporating benzoxazine into thermosetting resins improved thermal stability and mechanical properties. The resulting materials showed enhanced performance in high-temperature applications .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The benzoxazine ring structure allows it to participate in various chemical reactions, potentially leading to biological activity. The exact molecular targets and pathways would depend on the specific application and derivative being studied .

相似化合物的比较

2,3-Dihydrobenzo[e][1,3]oxazin-4-one: This compound shares a similar benzoxazine ring structure but differs in its substituents and specific chemical properties.

4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-:

Uniqueness: 2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for various applications that may not be achievable with similar compounds.

生物活性

2,2-Dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS No. 30914-88-6) is a heterocyclic compound known for its diverse applications in medicinal chemistry and materials science. This compound features a benzoxazine ring structure that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula: C10H11NO2

- Molecular Weight: 177.20 g/mol

- IUPAC Name: 2,2-dimethyl-3H-1,3-benzoxazin-4-one

- CAS Number: 30914-88-6

Synthesis

The synthesis of this compound typically involves the reaction of salicylamide with formaldehyde and formic acid. The process can be summarized as follows:

- Formation of Hydroxymethyl Intermediate: Salicylamide is reacted with a mixture of formaldehyde and formic acid.

- Cyclization: The intermediate undergoes reflux in toluene to yield the target compound.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance:

- Antibacterial Activity: Studies have demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Candida albicans | 0.016 |

Antifungal Activity

The compound has also shown antifungal properties, with studies reporting effective inhibition of fungal growth at concentrations as low as 10 µg/mL against species like Aspergillus niger and Candida albicans .

Antitumor Activity

Recent investigations into the anticancer potential of this compound have revealed promising results. In vitro tests demonstrated cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further development in oncology .

Anti-inflammatory and Analgesic Effects

Preclinical studies have suggested that derivatives of this compound may possess anti-inflammatory and analgesic properties. These effects were evaluated using animal models where compounds were administered prior to inflammatory stimuli .

Case Studies

- Study on Antimicrobial Efficacy: A study conducted by Torres-García et al. evaluated the antimicrobial properties of synthesized benzoxazine derivatives in vitro. The results indicated that certain compounds significantly inhibited bacterial growth and showed promise for developing new antibiotics .

- Antitumor Activity Assessment: In another study focusing on cancer therapeutics, derivatives of benzoxazine were tested against human cancer cell lines. The results showed a dose-dependent cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .

属性

IUPAC Name |

2,2-dimethyl-3H-1,3-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-10(2)11-9(12)7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDGEARQCVVVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(=O)C2=CC=CC=C2O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352051 | |

| Record name | 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30914-88-6 | |

| Record name | 2,2-dimethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3,4-dihydro-2H-1,3-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。